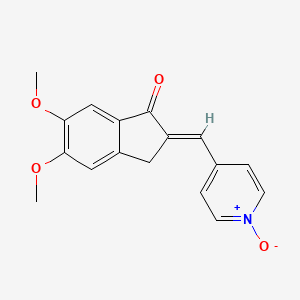

Donepezil alkene pyridine N-oxide

Descripción

BenchChem offers high-quality Donepezil alkene pyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Donepezil alkene pyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2452407-73-5 |

|---|---|

Fórmula molecular |

C17H15NO4 |

Peso molecular |

297.30 g/mol |

Nombre IUPAC |

(2E)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7+ |

Clave InChI |

AKKASSPRDCJTET-NTUHNPAUSA-N |

SMILES isomérico |

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)[O-])/C2=O)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC |

Origen del producto |

United States |

A Technical Guide to Donepezil Alkene Pyridine N-oxide: An Impurity of Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes a complex manufacturing process.[1][2] During synthesis and storage, various related substances and impurities can arise, which require rigorous identification, characterization, and control to ensure the safety and efficacy of the final drug product. This technical guide focuses on a specific impurity, Donepezil Alkene Pyridine (B92270) N-oxide . This document provides a comprehensive overview of its chemical properties, potential synthetic pathways, and analytical methodologies for its identification and quantification.

Donepezil Alkene Pyridine N-oxide is recognized as a process impurity of Donepezil.[] As such, it serves as a critical reference standard in the quality control of Donepezil manufacturing, aiding in method development, validation, and routine analysis to ensure that the levels of this impurity are maintained within acceptable limits as per regulatory guidelines.[][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Donepezil Alkene Pyridine N-oxide are summarized in the table below. This information is crucial for its isolation, identification, and quantification in analytical laboratories.

| Property | Value | Reference |

| IUPAC Name | 5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | [] |

| Synonyms | 4-((5,6-Dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridine 1-oxide, 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one | [] |

| CAS Number | 896134-06-8 | [][4] |

| Molecular Formula | C₁₇H₁₅NO₄ | [][4] |

| Molecular Weight | 297.31 g/mol | [][4] |

| Appearance | Light Yellow to Yellow Solid | [] |

| Melting Point | 160-164°C | [] |

| Boiling Point | 595.8±50.0°C at 760 mmHg | [] |

| Density | 1.25±0.1 g/cm³ | [] |

| Purity | ≥95% | [] |

Formation and Synthesis

Donepezil Alkene Pyridine N-oxide can be formed during the synthesis of Donepezil. One of the synthetic routes to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with pyridine-4-carboxaldehyde.[5][6] The resulting intermediate can then be subjected to N-oxidation. The formation of the alkene variant suggests a potential side reaction or degradation pathway.

A general experimental protocol for the N-oxidation of a pyridine-containing precursor is outlined below. It should be noted that this is a representative procedure, and specific conditions would need to be optimized for the synthesis of Donepezil Alkene Pyridine N-oxide.

Representative Experimental Protocol: N-Oxidation

Objective: To synthesize a pyridine N-oxide derivative from a pyridine-containing starting material.

Materials:

-

Pyridine-containing precursor (e.g., an intermediate in the Donepezil synthesis)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolution: Dissolve the pyridine-containing precursor in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to the precursor is typically 1.1:1.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyridine N-oxide derivative.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Characterization

The identification and quantification of Donepezil Alkene Pyridine N-oxide as an impurity in Donepezil active pharmaceutical ingredient (API) is typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Impurity Profiling

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both Donepezil and the impurity have significant absorbance.

-

Quantification: The amount of the impurity is determined by comparing its peak area to that of a certified reference standard of Donepezil Alkene Pyridine N-oxide.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used for the definitive identification of the impurity by determining its molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the detailed chemical structure of the isolated impurity.

Visualizations

Logical Relationship: Donepezil and its Impurity

Caption: Relationship between Donepezil synthesis and the formation of the Alkene Pyridine N-oxide impurity.

Experimental Workflow: Impurity Identification and Characterization

Caption: General experimental workflow for the identification and quantification of an impurity in a drug substance.

Conclusion

Donepezil Alkene Pyridine N-oxide is a well-characterized impurity of Donepezil. A thorough understanding of its chemical properties, formation pathways, and analytical determination is paramount for ensuring the quality, safety, and regulatory compliance of Donepezil. The use of certified reference standards for this impurity is essential for the accurate validation of analytical methods and for the routine quality control of Donepezil production. Further research into the specific conditions that favor the formation of this impurity could lead to improved manufacturing processes with lower impurity profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 4. Donepezil Alkene Pyridine N-Oxide - CAS - 896134-06-8 | Axios Research [axios-research.com]

- 5. scispace.com [scispace.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

The In Vitro Metabolism of Donepezil to its N-oxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, leading to the formation of multiple metabolites. One of the four major metabolic pathways is N-oxidation, resulting in the formation of Donepezil N-oxide.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies employed to study this specific metabolic transformation. It details the experimental protocols for incubating Donepezil with human liver microsomes, methods to elucidate the enzymatic contributions of Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems, and the analytical techniques for metabolite quantification. While N-oxidation is a recognized pathway, specific enzyme kinetic parameters, such as Km and Vmax for Donepezil N-oxide formation, are not extensively reported in the available literature. This guide, therefore, focuses on presenting the established protocols to enable researchers to determine these values.

Introduction

Donepezil is a reversible inhibitor of acetylcholinesterase, which enhances cholinergic neurotransmission in the brain.[1] Its metabolism is complex, primarily occurring in the liver and mediated by CYP enzymes, particularly CYP3A4 and CYP2D6.[1] The biotransformation of Donepezil occurs via four main pathways: O-demethylation, hydroxylation, N-debenzylation, and N-oxidation.[1][2] The N-oxidation of the piperidine (B6355638) ring nitrogen leads to the formation of Donepezil N-oxide. Understanding the kinetics and enzymatic drivers of this pathway is crucial for a complete metabolic profile, which can inform potential drug-drug interactions and inter-individual variability in patient responses.[3]

Metabolic Pathway of Donepezil N-oxidation

The formation of Donepezil N-oxide is a Phase I metabolic reaction. While CYP3A4 and CYP2D6 are the primary enzymes responsible for the overall metabolism of Donepezil, both CYPs and FMOs are implicated in the N-oxidation pathway.[3]

Caption: Metabolic pathway of Donepezil to Donepezil N-oxide.

Quantitative Data Summary

Table 1: In Vitro Metabolites of Donepezil Identified in Liver Microsomes

| Species | Total Metabolites Identified | Key Metabolic Pathways | Reference |

| Human | 17 | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation | [1][2] |

| Mouse | 21 | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation | [1] |

| Rat | 17 | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation | [1] |

Table 2: Analytical Parameters for Donepezil N-oxide Quantification

| Parameter | Matrix | Value | Analytical Method | Reference |

| Linearity Range | Human Plasma | 0.2–40 ng/mL | LC-MS/MS | [4] |

| Lower Limit of Quantification (LLOQ) | Human Plasma | 0.2 ng/mL | LC-MS/MS | [5] |

| Extraction Recovery | Human Plasma | ~70 - 80% (Solid-Phase Extraction) | LC-MS/MS | [5] |

Experimental Protocols

Protocol for In Vitro Enzyme Kinetics (Km and Vmax) Determination

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for the formation of Donepezil N-oxide in human liver microsomes.[3]

Materials:

-

Donepezil hydrochloride (analytical standard)

-

Donepezil N-oxide (analytical standard for calibration curve)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (B52724) (ice-cold, containing an internal standard)

-

Deionized Water

Procedure:

-

Reagent Preparation: Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO or methanol) and serially dilute to create a range of working solutions. The final organic solvent concentration in the incubation should be <1%.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled HLMs (final concentration, e.g., 1 mg/mL) with potassium phosphate buffer (pH 7.4).

-

Substrate Addition: Add the Donepezil working solutions to achieve a range of final substrate concentrations (e.g., 0.5 - 200 µM).

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system (final concentration, e.g., 1.0 mM β-NADPH).

-

Incubation: Incubate at 37°C with gentle agitation for a predetermined time (e.g., 10, 20, 30 minutes). This time must be within the linear range of metabolite formation, determined in preliminary experiments.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

-

Sample Processing:

-

Vortex the terminated mixtures.

-

Centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

-

-

Data Analysis:

-

Quantify the concentration of Donepezil N-oxide using a validated LC-MS/MS method.

-

Calculate the rate of formation (velocity, v) in pmol/min/mg protein.

-

Plot the velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.[3]

-

Caption: Workflow for enzyme kinetics determination.

Protocol for Differentiating CYP and FMO Activity

This protocol helps to distinguish the relative contributions of CYP enzymes and FMOs to the N-oxidation of Donepezil.[3]

Methods:

-

Selective Chemical Inhibition:

-

Perform incubations as described in Protocol 4.1.

-

Include a selective chemical inhibitor for a specific CYP isoform. For example, use ketoconazole (B1673606) as a potent inhibitor of CYP3A4.

-

A significant decrease in the formation of Donepezil N-oxide in the presence of the inhibitor suggests the involvement of that CYP isoform.[3]

-

-

Heat Inactivation of FMOs:

-

FMOs are generally more heat-labile than CYPs.

-

Pre-incubate the human liver microsomes at 45-50°C for 5-10 minutes before adding the substrate and cofactors.

-

A substantial reduction in N-oxide formation after heat treatment, with minimal effect on a known CYP-mediated reaction (e.g., testosterone (B1683101) 6β-hydroxylation), indicates the involvement of FMOs.[3]

-

-

pH Optimum Determination:

-

CYP enzymes generally have an optimal pH around 7.4.

-

FMOs often exhibit higher activity at a more alkaline pH (8.5-9.5).

-

Conduct incubations at different pH values to observe the effect on Donepezil N-oxide formation.[3]

-

Protocol for LC-MS/MS Quantification

This protocol provides a general framework for the quantification of Donepezil N-oxide in in vitro incubation samples.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.2-0.4 mL/min[3]

-

Column Temperature: 40°C[3]

-

Gradient: A typical gradient would be a linear increase in Mobile Phase B over several minutes to elute the analytes.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Conclusion

The in vitro N-oxidation of Donepezil is a key metabolic pathway contributing to its biotransformation. While the involvement of CYP and potentially FMO enzymes is established, a significant data gap exists regarding the specific kinetic parameters of Donepezil N-oxide formation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these kinetics, determine the relative contributions of different enzyme families, and accurately quantify the N-oxide metabolite. Such studies are essential for a more complete understanding of Donepezil's metabolism, which is vital for predicting its pharmacokinetic behavior and potential for drug interactions in diverse patient populations.

References

- 1. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Donepezil plasma concentrations, CYP2D6 and CYP3A4 phenotypes, and cognitive outcome in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Donepezil Alkene Pyridine N-oxide: From Impurity Profiling to Pharmacological Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a potent and selective acetylcholinesterase inhibitor. The manufacturing and storage of Donepezil can lead to the formation of various impurities, which require rigorous control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of "Donepezil alkene pyridine (B92270) N-oxide," a known impurity of Donepezil. While direct pharmacological data for this specific compound is not publicly available, this document will delve into its chemical identity, its role as a critical analytical standard in impurity profiling, and the methodologies for its detection and quantification. Furthermore, this guide will explore the known pharmacological activities of other Donepezil N-oxide metabolites to provide a broader context for researchers in the field.

Introduction: The Significance of Impurity Profiling in Donepezil Development

Donepezil hydrochloride is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase, which is pivotal in the management of Alzheimer's disease.[1] The synthesis of this complex molecule involves multiple steps, and like any pharmaceutical manufacturing process, it can generate process-related impurities and degradation products.[] Regulatory agencies worldwide mandate the identification, quantification, and control of these impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. One such impurity is Donepezil alkene pyridine N-oxide. This document serves as a technical resource for professionals engaged in the research and development of Donepezil, focusing on this specific N-oxide impurity.

Chemical Identity of Donepezil Alkene Pyridine N-oxide

It is crucial to distinguish Donepezil alkene pyridine N-oxide from other N-oxide metabolites of Donepezil. The "alkene pyridine" designation points to a specific chemical structure.

IUPAC Name: 5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one[]

Synonyms: 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-; 4-[(5,6-dimethoxy-1-indanon-2-ylidene)methyl]pyridine N-oxide; 4-((5,6-Dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridine 1-oxide[]

CAS Number: 896134-06-8[4]

Molecular Formula: C₁₇H₁₅NO₄[]

Molecular Weight: 297.31 g/mol []

This structure is distinct from the Donepezil N-oxide metabolite formed in vivo through the oxidation of the piperidine (B6355638) ring nitrogen.

Table 1: Physicochemical Properties of Donepezil Alkene Pyridine N-oxide

| Property | Value | Reference(s) |

| Appearance | Light Yellow to Yellow Solid | [] |

| Melting Point | 160-164°C | [] |

| Boiling Point | 595.8±50.0°C at 760 mmHg | [] |

| Density | 1.25±0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [] |

Role as a Pharmaceutical Impurity and Analytical Standard

Donepezil alkene pyridine N-oxide is primarily recognized as an impurity in the synthesis of Donepezil. As such, its main application is as a reference standard for the analytical method development, validation, and quality control of Donepezil drug substances and products.[] Its availability as a characterized chemical compound is essential for:

-

Method Development: Establishing analytical techniques capable of separating and detecting this impurity from the active pharmaceutical ingredient (API) and other related substances.

-

Method Validation: Ensuring the analytical method is accurate, precise, specific, and robust for the quantification of this impurity.

-

Quality Control: Routine testing of Donepezil batches to ensure that the level of this impurity remains within the regulatory limits.

Origin of the Impurity

Impurities in a drug product can originate from the synthesis process or from degradation of the drug substance over time.[] Forced degradation studies of Donepezil have shown that it is susceptible to degradation under oxidative and alkaline conditions.[5] The formation of N-oxides is a common oxidative degradation pathway.[5]

Analytical Methodologies for the Detection and Quantification of Donepezil Alkene Pyridine N-oxide

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for the impurity profiling of Donepezil.[6][7] These methods, typically coupled with UV or mass spectrometry detectors, provide the necessary sensitivity and resolution to separate and quantify impurities like Donepezil alkene pyridine N-oxide.

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

This protocol outlines a general procedure for the analysis of Donepezil and its impurities. Specific parameters may need to be optimized for individual laboratory conditions and instrumentation.

Objective: To separate and quantify Donepezil and its related impurities, including Donepezil alkene pyridine N-oxide.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

| Parameter | Typical Conditions | Reference(s) |

| Column | Hypersil ODS, 25 cm x 4.6 mm, 5.0 µm | [6][7] |

| Mobile Phase A | 10 mM diammonium hydrogen orthophosphate in water (pH 6.0) | [6][7] |

| Mobile Phase B | Acetonitrile and Methanol (85:15 v/v) | [6][7] |

| Gradient Program | Optimized to achieve separation of all impurities | [6][7] |

| Flow Rate | 1.0 mL/min | [8] |

| Column Temperature | 35°C | [6][7] |

| Detection Wavelength | 230 nm | [6][7] |

Sample Preparation:

-

Prepare a stock solution of the Donepezil sample in a suitable diluent (e.g., methanol) to a final concentration of approximately 1.0 mg/mL.[5]

-

Prepare a reference standard solution of Donepezil alkene pyridine N-oxide at a known concentration.

-

For system suitability, a solution containing Donepezil and all known impurities at the specification limit is often used.

Analysis:

-

Inject the blank (diluent), reference standard, and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times relative to the Donepezil peak.

-

Quantify the amount of Donepezil alkene pyridine N-oxide in the sample by comparing its peak area to that of the reference standard.

Figure 1. General workflow for HPLC-based impurity profiling of Donepezil.

Pharmacological Activity of Donepezil N-oxide Metabolites

While there is no direct pharmacological data for Donepezil alkene pyridine N-oxide, studies on the in vivo metabolism of Donepezil have identified other N-oxide metabolites. These metabolites are formed through the N-oxidation of the piperidine ring.[9]

Notably, "Donepezil N-oxide" (CAS 120013-84-5), an active metabolite, has been shown to exhibit inhibitory activity against cholinesterase.[10]

Table 2: In Vitro Cholinesterase Inhibition by a Donepezil N-oxide Metabolite

| Compound | Concentration (µM) | % Inhibition of Erythrocyte Cholinesterase | Reference(s) |

| Donepezil N-oxide | 20 | 45.54 | [11] |

| 10 | 37.50 | [11] | |

| 5 | 19.64 | [11] |

This data suggests that the N-oxide functionality on the piperidine ring does not abolish pharmacological activity and may contribute to the overall therapeutic effect of Donepezil. However, it is critical to reiterate that these findings may not be directly extrapolated to Donepezil alkene pyridine N-oxide due to their structural differences.

Figure 2. Simplified metabolic pathway of Donepezil leading to active metabolites.

Conclusion

Donepezil alkene pyridine N-oxide is a well-characterized impurity of Donepezil, playing a crucial role as an analytical reference standard in ensuring the quality and safety of this important therapeutic agent. While direct studies on its pharmacological activity are currently unavailable, its stringent control during drug manufacturing is paramount. The study of other pharmacologically active N-oxide metabolites of Donepezil highlights the importance of understanding the complete metabolic and impurity profile of a drug. For researchers and professionals in drug development, a thorough understanding of the origin, detection, and control of impurities like Donepezil alkene pyridine N-oxide is essential for the successful development of safe and effective medicines.

References

- 1. clearsynth.com [clearsynth.com]

- 4. store.usp.org [store.usp.org]

- 5. benchchem.com [benchchem.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Unraveling the Structure of Donepezil Alkene Pyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Donepezil alkene pyridine (B92270) N-oxide, a known impurity and degradation product of the Alzheimer's disease medication, Donepezil. This document details the physicochemical properties, proposed synthetic pathways, and the analytical techniques essential for its identification and characterization.

Introduction

Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. As with any pharmaceutical compound, impurities can arise during synthesis or degradation, which require thorough characterization to ensure the safety and efficacy of the final drug product. One such impurity is Donepezil alkene pyridine N-oxide, identified by the Chemical Abstracts Service (CAS) numbers 896134-06-8 and 2452407-68-8 . This compound is a product of oxidative degradation of Donepezil.[1][2]

Physicochemical and Structural Data

A summary of the key identifiers and properties of Donepezil alkene pyridine N-oxide is presented in Table 1.

| Property | Value |

| IUPAC Name | 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one[3] |

| Synonyms | (Z)-4-((5,6-Dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridine 1-oxide[3] |

| CAS Numbers | 896134-06-8, 2452407-68-8[3][] |

| Molecular Formula | C₁₇H₁₅NO₄[3][] |

| Molecular Weight | 297.31 g/mol [3][] |

Formation and Synthesis

Donepezil alkene pyridine N-oxide is primarily formed through the oxidative degradation of Donepezil. Forced degradation studies have shown that Donepezil is susceptible to degradation under oxidative, acidic, and alkaline conditions.[]

A plausible pathway for the formation of this impurity involves the N-oxidation of a pyridine-containing precursor or intermediate in the synthesis of Donepezil. One patented synthetic route for Donepezil involves the condensation of 5,6-dimethoxy-indanone with pyridine-4-carboxaldehyde, followed by N-oxidation with a peracid, and subsequent reduction and N-benzylation.[6] The alkene pyridine N-oxide could potentially be an intermediate or a byproduct in such a process.

The logical workflow for the formation and identification of this impurity is outlined in the following diagram.

Caption: Logical workflow for the formation and structural elucidation of Donepezil alkene pyridine N-oxide.

Experimental Protocols for Characterization

Forced Degradation for Impurity Generation (Illustrative Protocol)

Objective: To generate Donepezil degradation products, including the alkene pyridine N-oxide, under oxidative stress.

Materials:

-

Donepezil Hydrochloride

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Procedure:

-

Sample Preparation: Prepare a stock solution of Donepezil Hydrochloride in methanol at a concentration of 1 mg/mL.

-

Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24-48 hours), monitoring the degradation by HPLC.

-

Acidic and Basic Hydrolysis (for comparison):

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

To another 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Keep these solutions at room temperature and monitor by HPLC.

-

-

Sample Analysis: At various time points, withdraw an aliquot of the stressed solutions, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC-UV and LC-MS analysis.

Isolation of the Impurity

Objective: To isolate Donepezil alkene pyridine N-oxide from the degradation mixture.

Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Illustrative Conditions:

-

Column: A suitable C18 reversed-phase column with appropriate dimensions for preparative scale.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate (B1210297) for MS compatibility).

-

Detection: UV detection at a wavelength where both Donepezil and the impurity show significant absorbance (e.g., 268 nm or 315 nm).

-

Fraction Collection: Collect the fractions corresponding to the peak of the target impurity based on the retention time determined from analytical HPLC.

-

Post-Isolation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

Spectroscopic and Chromatographic Data (Anticipated)

While the exact, publicly available spectra for Donepezil alkene pyridine N-oxide are scarce, the expected data based on its structure are summarized below. A sample Certificate of Analysis for a related compound, "Donepezil Pyridine Dehydro N-Oxide", confirms that ¹H-NMR and Mass Spectrometry data conform to the structure.[9]

High-Performance Liquid Chromatography (HPLC)

| Parameter | Anticipated Value/Observation |

| Retention Time | Expected to be different from Donepezil, likely more polar. |

| Purity | >95% (as a reference standard)[] |

Mass Spectrometry (MS)

| Parameter | Anticipated Value/Observation |

| Molecular Ion [M+H]⁺ | m/z 298.10 |

| Fragmentation Pattern | Characteristic losses corresponding to the pyridine N-oxide and indanone moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the dimethoxy-substituted benzene (B151609) ring and the pyridine N-oxide ring.

-

Alkene Proton: A singlet for the vinylic proton.

-

Indanone Protons: Signals for the methylene (B1212753) protons of the indanone ring.

-

Methoxy (B1213986) Protons: Two singlets for the two methoxy groups.

¹³C NMR:

-

Signals corresponding to the carbonyl carbon of the indanone, the carbons of the two aromatic rings, the alkene carbons, the methylene carbon of the indanone, and the two methoxy carbons.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between Donepezil, its degradation, and the subsequent analytical characterization of the resulting impurity.

Caption: Pathway from Donepezil to the characterization of its alkene pyridine N-oxide impurity.

Conclusion

The structural elucidation of Donepezil alkene pyridine N-oxide is crucial for the quality control and safety assessment of Donepezil drug products. While detailed experimental data is not widely published, the availability of this compound as a characterized reference standard facilitates its identification and quantification. This guide provides a framework for understanding the formation and analytical characterization of this impurity, serving as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

The Enzymatic Pathway to Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, leading to a variety of metabolites. Among these, Donepezil N-oxide (M6) is a notable product of N-oxidation. This technical guide provides a comprehensive overview of the enzymatic formation of Donepezil N-oxide, detailing the metabolic pathways, key enzymes involved, quantitative data from in vitro and in vivo studies, and explicit experimental protocols for its investigation. The document is intended to serve as a critical resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

Donepezil is a reversible inhibitor of acetylcholinesterase, enhancing cholinergic function in the brain.[1] Its metabolism is complex, primarily occurring in the liver and involving several enzymatic pathways, including O-demethylation, hydroxylation, N-debenzylation, and N-oxidation.[2][3] The N-oxidation of the piperidine (B6355638) ring of Donepezil results in the formation of Donepezil N-oxide.[2] While considered a minor metabolite, Donepezil N-oxide is pharmacologically active, exhibiting cholinesterase inhibitory properties similar to its parent compound.[1] Understanding the enzymatic processes governing its formation is crucial for a complete pharmacokinetic and pharmacodynamic profile of Donepezil, which can inform drug-drug interaction potential and inter-individual variability in patient response.

Metabolic Pathways and Key Enzymes

The formation of Donepezil N-oxide is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with significant contributions from flavin-containing monooxygenases (FMOs) also being investigated.

2.1. Cytochrome P450-Mediated N-oxidation

In vitro studies utilizing human liver microsomes have identified CYP3A4 and CYP2D6 as the principal isoforms responsible for Donepezil metabolism.[1][3][4] These enzymes catalyze the addition of an oxygen atom to the nitrogen of the piperidine ring, leading to the formation of Donepezil N-oxide. The general metabolic pathway is illustrated below.

2.2. Potential Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are another class of enzymes capable of catalyzing the N-oxidation of various xenobiotics.[5][6] While CYPs are often the primary focus, the contribution of FMOs to Donepezil N-oxidation should not be overlooked.[2] Differentiating between CYP and FMO activity is a critical step in characterizing the complete metabolic profile of Donepezil.

Quantitative Data

The following tables summarize key quantitative data regarding Donepezil and its N-oxide metabolite from both in vivo and in vitro studies.

Table 1: Plasma Concentrations of Donepezil and its Metabolites in Alzheimer's Disease Patients [1]

| Compound | Plasma Concentration Range (ng/mL) |

| Donepezil | 10 - 106 |

| Donepezil N-oxide | 0.5 - 45.4 |

| 5-O-desmethyl-donepezil | 0.07 - 2.8 |

| 6-O-desmethyl-donepezil | 1.2 - 36 |

| Data from a study with 54 patients on a stable treatment of 10 mg/day donepezil. |

Table 2: In Vitro Cholinesterase Inhibition by Donepezil N-oxide [1]

| Concentration of Donepezil N-oxide (µM) | % Inhibition of Erythrocyte Cholinesterase |

| 5 | 19.64 |

| 10 | 37.50 |

| 20 | 45.54 |

| Data from an in vitro study assessing the inhibitory activity of synthesized Donepezil N-oxide on human erythrocyte cholinesterase. |

Table 3: Mass Spectrometric Parameters for Quantification [7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Donepezil | 380.2 | 91.1 |

| 6-O-desmethyl donepezil (M1) | 366.2 | 91.1 |

| 5-O-desmethyl donepezil (M2) | 366.2 | 91.1 |

| Donepezil N-oxide (M6) | 396.3 | 288.2 |

| Donepezil-D4 (Internal Standard) | 384.2 | 91.1 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of Donepezil metabolism. The following sections provide step-by-step protocols for key experiments.

4.1. In Vitro Incubation for Enzyme Kinetics (Km and Vmax Determination) [2]

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for the formation of Donepezil N-oxide in human liver microsomes (HLMs).

-

Materials:

-

Human Liver Microsomes (HLMs)

-

Donepezil

-

NADPH regenerating system (e.g., β-NADPH)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Organic solvent (e.g., DMSO or methanol)

-

Cold methanol

-

Centrifuge

-

Shaking water bath

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Donepezil in a suitable organic solvent. Serially dilute to create a range of working solutions. The final organic solvent concentration in the incubation mixture should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Prepare incubation mixtures containing HLMs (e.g., 1 mg/mL protein) in potassium phosphate buffer.

-

Add the Donepezil working solutions to achieve a range of final substrate concentrations (e.g., 0.5 - 200 µM).

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Reaction Termination:

-

After a specified incubation time (e.g., 60 minutes), terminate the reaction by adding an equal volume of cold methanol.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Collect the supernatant for analysis.

-

-

Data Analysis:

-

Quantify the concentration of Donepezil N-oxide in each sample using a validated LC-MS/MS method.

-

Calculate the rate of formation of Donepezil N-oxide (pmol/min/mg protein).

-

Plot the reaction velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

-

-

4.2. Protocol for Differentiating CYP and FMO Activity [2]

This protocol helps to distinguish the relative contributions of Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) to the N-oxidation of Donepezil.

-

Methods:

-

Selective Inhibition:

-

Perform incubations as described in Protocol 4.1, but include selective chemical inhibitors for CYPs. For example, use ketoconazole (B1673606) or troleandomycin (B1681591) as a potent inhibitor of CYP3A4.

-

A significant decrease in the formation of Donepezil N-oxide in the presence of the inhibitor suggests the involvement of that CYP isoform.

-

-

Heat Inactivation of FMOs:

-

FMOs are generally more heat-labile than CYPs. Pre-incubate human liver microsomes at 45-50°C for a short period (e.g., 5-10 minutes) before adding the substrate and cofactors.

-

A substantial reduction in N-oxide formation after heat treatment, with minimal effect on a known CYP-mediated reaction (e.g., testosterone (B1683101) 6β-hydroxylation), indicates the involvement of FMOs.

-

-

pH Optimum:

-

CYP enzymes generally have an optimal pH around 7.4, while FMOs often exhibit higher activity at a more alkaline pH (8.5-9.5).

-

Conduct incubations at different pH values to observe the effect on Donepezil N-oxide formation.

-

-

4.3. Quantification of Donepezil and its Metabolites in Plasma by LC-MS/MS [7]

This protocol provides a general framework for the quantification of Donepezil and its metabolites, including the N-oxide, in plasma samples.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Mass Spectrometric Conditions (Example):

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., Donepezil-D4).

-

Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex to mix and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of Donepezil N-oxide in the plasma samples from the calibration curve.

-

Conclusion

The enzymatic formation of Donepezil N-oxide is a key aspect of Donepezil's metabolic profile. While primarily mediated by CYP3A4 and CYP2D6, the potential involvement of FMOs warrants further investigation. The quantitative data indicate that while Donepezil N-oxide is a minor metabolite, its plasma concentrations can be significant and it retains pharmacological activity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the nuances of Donepezil metabolism, contributing to a more comprehensive understanding of its clinical pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. optibrium.com [optibrium.com]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

"stability of Donepezil and its degradation products"

An In-depth Technical Guide on the Stability of Donepezil and its Degradation Products

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil hydrochloride, a reversible acetylcholinesterase inhibitor, is the primary active pharmaceutical ingredient (API) in medications for mild to moderate Alzheimer's disease. Ensuring its stability throughout its shelf life is critical for maintaining therapeutic efficacy and safety. This document provides a comprehensive overview of the stability profile of Donepezil under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Forced degradation studies reveal that Donepezil is most susceptible to degradation under alkaline, oxidative, and neutral hydrolytic conditions, while it exhibits greater stability against acidic, photolytic, and thermal stress. This guide details the degradation kinetics, identifies key degradation products, outlines the experimental protocols used for these assessments, and visualizes the degradation pathways and experimental workflows.

Stability Profile and Degradation Kinetics

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. Donepezil has been subjected to a range of stress conditions, including hydrolysis (acidic, alkaline, neutral), oxidation, photolysis, and thermal stress.

Susceptibility to Stress Conditions

Donepezil's stability varies significantly depending on the nature of the stressor:

-

Alkaline Hydrolysis: Donepezil is highly labile in alkaline conditions, showing rapid degradation.[1][2][3] In 2N NaOH, fast hydrolysis is observed, and in 0.1 mol L-1 NaOH at room temperature for seven days, the recovery of the drug was only about 42%.[2][4]

-

Oxidative Degradation: The drug is susceptible to oxidation.[3] Significant degradation is observed in the presence of hydrogen peroxide (H₂O₂).[1][5] Treatment with 3% H₂O₂ can result in up to 10% degradation, while more concentrated H₂O₂ (30%) can lead to complete degradation.[2][5]

-

Neutral Hydrolysis: Degradation is observed in neutral aqueous solutions, particularly when heated under reflux.[1]

-

Acid Hydrolysis: Donepezil is relatively stable in acidic conditions compared to alkaline conditions.[1] After seven days in 0.1 mol L-1 HCl, drug recovery was approximately 86%.[2][4] Negligible degradation was seen after refluxing in 1N HCl for 8 hours.[1]

-

Photolytic and Thermal Stability: The drug is generally stable under photolytic (UV or sunlight exposure) and dry heat conditions (e.g., 80°C for 48 hours).[1][2]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies conducted under various conditions.

Table 1: Donepezil Recovery under Forced Degradation Conditions

| Stress Condition | Duration | Temperature | % Recovery of Donepezil | Degradation Products Detected | Reference |

| 0.1 mol L⁻¹ HCl | 7 days | Room Temp. | ~86% | 3 | [2][4] |

| 0.1 mol L⁻¹ NaOH | 7 days | Room Temp. | ~42% | 3 | [2][4] |

| 3% H₂O₂ | 7 days | Room Temp. | ~90.2% | Not Detected | [2] |

| Daylight Exposure | 7 days | Room Temp. | ~101.1% | None | [2] |

| Dry Heat | - | 85°C | ~99.9% | None | [2] |

| 2N NaOH | 8 hours | Reflux | Measurable Degradation | 5 | [1] |

| 1N HCl | 8 hours | Reflux | Negligible Degradation | Minor secondary products | [1] |

| Neutral (Water) | 8 hours | Reflux | Measurable Degradation | 7 | [1] |

Table 2: Kinetic Parameters for Donepezil Degradation at 25°C (Extrapolated from Arrhenius Plots)

| Degradation Condition | Rate Constant (k_deg) | Half-life (t½) | Shelf-life (t₉₀) | Reference |

| Base Catalyzed Hydrolysis | 0.083 hr⁻¹ | 8.34 hr | 1.27 hr | [1] |

| H₂O₂ Catalyzed Oxidation | 0.00516 hr⁻¹ | 134.3 hr | 20.41 hr | [1] |

| Neutral Solution | 0.011 hr⁻¹ | 63.0 hr | 9.58 hr | [1] |

Table 3: First-Order Degradation Rate Constants at Various Temperatures

| Stress Condition | Temperature | Rate Constant | Reference |

| 2N NaOH | 40°C | 0.13 hr⁻¹ | [6] |

| 2N NaOH | 80°C | 0.379 hr⁻¹ | [6] |

| 2N NaOH | Reflux | 0.541 hr⁻¹ | [6] |

| 6% H₂O₂ | 40°C | 0.0032 min⁻¹ | [6] |

| 6% H₂O₂ | 80°C | 0.0124 min⁻¹ | [6] |

| 6% H₂O₂ | Reflux | 0.0232 min⁻¹ | [6] |

| Neutral (Water) | 40°C | 0.026 hr⁻¹ | [6] |

| Neutral (Water) | 80°C | 0.219 hr⁻¹ | [6] |

| Neutral (Water) | Reflux | 0.345 hr⁻¹ | [6] |

Degradation Pathways and Products

LC-MS analysis has been instrumental in identifying and characterizing the structures of Donepezil's degradation products. Under alkaline and acidic stress, several products are formed, commonly denoted as DP2, DP3, DP7, and DP8.[2][] Oxidative stress can lead to the formation of N-oxide derivatives.[5][8]

Caption: Proposed degradation pathways of Donepezil under stress conditions.

Experimental Protocols

The following sections describe generalized protocols for conducting forced degradation studies on Donepezil, based on methodologies cited in the literature.

Materials and Equipment

-

API: Donepezil Hydrochloride reference standard.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), and various buffer salts (e.g., acetate, phosphate).

-

Equipment: HPLC system with UV/PDA detector, LC-MS system, pH meter, reflux condenser, water bath, oven, photostability chamber.

General Workflow for Forced Degradation

The typical workflow for assessing the stability of Donepezil involves sample preparation, application of stress, and subsequent analysis.

Caption: General experimental workflow for Donepezil forced degradation studies.

Protocol for Hydrolytic Degradation (Acidic, Alkaline, Neutral)

-

Preparation: Prepare a 100.0 µg/mL solution of Donepezil.

-

Acidic: Mix the drug solution with an equal volume of 2N HCl and reflux for a specified period (e.g., 8 hours).[1] For milder conditions, use 0.1N HCl at room temperature.[2]

-

Alkaline: Mix the drug solution with an equal volume of 2N NaOH and reflux.[1] For milder conditions, use 0.1N NaOH at room temperature.[2]

-

Neutral: Reflux the drug solution in HPLC-grade water.[1]

-

Sampling: Withdraw aliquots at various time intervals.

-

Quenching: Cool the samples and neutralize the acidic and alkaline solutions with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the samples with the mobile phase and analyze using a validated HPLC method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a 100.0 µg/mL solution of Donepezil.

-

Stress Application: Add a specified volume of 3% to 30% H₂O₂ to the drug solution.[2][5] The reaction may be carried out at room temperature or with heating (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time intervals.

-

Analysis: Dilute the samples appropriately and inject them directly into the HPLC system.

Protocol for Photolytic and Thermal Degradation

-

Photolytic: Expose a solution of Donepezil (e.g., in water or methanol) to sunlight or a UV lamp in a photostability chamber for an extended period (e.g., 48 hours).[1] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal: Place the solid drug powder in an oven maintained at a high temperature (e.g., 80-85°C) for a set duration (e.g., 48 hours).[1][2]

-

Analysis: For the photolytic sample, analyze directly. For the thermal sample, dissolve the powder in a suitable solvent before analysis.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating method is crucial to separate the parent Donepezil peak from all potential degradation products.

-

Column: A reversed-phase C18 column (e.g., Hypersil C-18, 250 mm x 4.6 mm, 5 µm) is commonly used.[1]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent and an aqueous buffer. An example is Methanol: Acetate Buffer (pH 4.25): Triethylamine (50:50:0.6 v/v/v).[1]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

-

Detection: UV detection is performed at a wavelength where Donepezil and its degradation products have significant absorbance, such as 268 nm or 315 nm.[9][10]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9]

Conclusion

The intrinsic stability of Donepezil hydrochloride has been thoroughly investigated through forced degradation studies. The molecule is most vulnerable to degradation in alkaline and oxidative environments, with significant hydrolysis also occurring under heated neutral conditions. It demonstrates good stability against acid hydrolysis, photolysis, and thermal stress. The primary degradation pathways lead to the formation of several identifiable products, including DP2, DP3, DP7, DP8, and an N-oxide derivative. The detailed experimental protocols and kinetic data presented in this guide provide a critical resource for researchers and drug development professionals involved in the formulation, manufacturing, and quality control of Donepezil-containing products, ensuring the delivery of a safe and effective therapeutic agent.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. ache.org.rs [ache.org.rs]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iajps.com [iajps.com]

- 10. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Donepezil Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known impurities associated with the Alzheimer's disease medication, Donepezil (B133215). The document focuses on the identification, potential toxicological implications, and the established analytical and regulatory frameworks for the assessment of these compounds. Given the limited publicly available toxicological data on specific Donepezil impurities, this guide emphasizes the methodologies and strategies required for their evaluation, in line with international regulatory standards.

Introduction to Donepezil and its Impurities

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the palliative treatment of mild to moderate dementia associated with Alzheimer's disease.[1] As with any synthetic pharmaceutical product, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities can be process-related, arising from starting materials and intermediates, or degradation products formed due to environmental factors such as light, heat, and humidity.[][3] The presence of these impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure the safety and efficacy of the final drug product.[3]

Identification and Characterization of Donepezil Impurities

Several impurities of Donepezil have been identified and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These are substances that are formed during the synthesis of Donepezil and may persist in the final product. Their toxicological profiles are largely uncharacterized in public literature.

Degradation Products

Forced degradation studies have shown that Donepezil is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of several degradation products.[1][5]

Table 1: Summary of Key Identified Donepezil Impurities

| Impurity Name/Identifier | Type | Method of Identification | Reference |

| Donepezil N-oxide | Degradation Product | HPLC, MS | [6] |

| Donepezil Open Ring Impurity | Degradation Product | HPLC, MS, NMR | [7][8] |

| 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone | Process-Related | HPLC, MS, NMR | [9][10] |

| Desbenzyl Donepezil | Process-Related | HPLC, MS | [8] |

Toxicological Assessment of Donepezil Impurities

A comprehensive toxicological assessment of pharmaceutical impurities is crucial for patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the qualification of impurities in new drug substances (ICH Q3A/B) and for the assessment and control of mutagenic impurities (ICH M7).[11][12][13]

Quantitative Toxicological Data

Publicly available quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for the majority of Donepezil impurities is scarce. A safety data sheet for 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride indicates no available data for oral, inhalation, or dermal toxicity.[14]

One of the few pieces of available data pertains to Donepezil N-oxide , an active metabolite of Donepezil. In vitro studies have shown that it inhibits cholinesterase activity in human erythrocytes in a concentration-dependent manner, with 45.5% inhibition observed at a concentration of 20 μM.[15][16] While this indicates biological activity, it is a pharmacodynamic effect and does not provide a full toxicological profile.

Genotoxicity Assessment

The assessment of mutagenic potential is a critical step in the toxicological evaluation of impurities. The ICH M7 guideline provides a structured approach for this assessment.

The first step in assessing genotoxicity is often an in silico analysis using Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenic potential of an impurity based on its chemical structure.

If a structural alert for mutagenicity is identified, further testing is warranted. The standard initial test is the bacterial reverse mutation assay (Ames test).[11] A positive result in the Ames test may necessitate further in vivo genotoxicity studies.[17]

Experimental Protocols for Toxicological Evaluation

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

Table 2: Typical Experimental Protocol for Forced Degradation of Donepezil

| Stress Condition | Reagents and Conditions | Duration | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl at room temperature or 2 M HCl at 70°C | 7 days (RT) or 48 hours (70°C) | RP-HPLC with UV/MS detection |

| Alkaline Hydrolysis | 0.1 M NaOH at room temperature or 2 M NaOH at 70°C | 7 days (RT) or 48 hours (70°C) | RP-HPLC with UV/MS detection |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 7 days | RP-HPLC with UV/MS detection |

| Thermal Degradation | Solid drug substance at 85°C | 7 days | RP-HPLC with UV/MS detection |

| Photolytic Degradation | Drug solution exposed to daylight at room temperature | 7 days | RP-HPLC with UV/MS detection |

Genotoxicity Assay: Bacterial Reverse Mutation (Ames) Test

This assay is a widely used method for detecting gene mutations and is a primary screening tool for genotoxic impurities.

Table 3: General Protocol for the Ames Test

| Step | Description |

| 1. Strains | Use of multiple strains of Salmonella typhimurium and Escherichia coli with different mutations to detect various types of mutagens. |

| 2. Metabolic Activation | The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic. |

| 3. Test Substance Preparation | The impurity is dissolved in a suitable solvent and tested at a range of concentrations. |

| 4. Exposure | The bacterial strains are exposed to the test substance in the presence or absence of the S9 mix. |

| 5. Incubation | The treated bacteria are plated on a minimal medium that lacks the specific amino acid the bacteria need to grow. |

| 6. Evaluation | The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. |

Signaling Pathways and Mechanisms of Toxicity

There is a significant lack of information regarding the specific signaling pathways affected by Donepezil impurities. The primary mechanism of action of Donepezil itself is the inhibition of acetylcholinesterase, leading to increased acetylcholine (B1216132) levels in the brain.[18] An overdose of Donepezil can lead to a cholinergic crisis.[19] It is plausible that some impurities may share this mechanism, as suggested by the in vitro cholinesterase inhibition by Donepezil N-oxide.[15] However, other impurities may exert toxicity through different, unknown pathways.

Further research is required to elucidate the mechanisms of toxicity for each identified impurity. This would involve a battery of in vitro and in vivo studies to investigate effects on various cellular processes and signaling cascades.

Visualizations

Logical Workflow for Impurity Identification and Toxicological Assessment

Caption: A logical workflow for the identification and toxicological assessment of pharmaceutical impurities.

Hypothetical Workflow for Investigating a Signaling Pathway of a Novel Impurity

Caption: A hypothetical workflow for investigating the signaling pathway of a novel pharmaceutical impurity.

Conclusion

The toxicological profiling of Donepezil impurities is an ongoing area of research and a critical aspect of drug safety. While several impurities have been identified, a comprehensive understanding of their toxicological effects and mechanisms of action is still largely unavailable in the public domain. This guide highlights the importance of a systematic approach to impurity assessment, grounded in the principles of analytical chemistry, toxicology, and regulatory science. For researchers and drug development professionals, the focus should be on applying established methodologies, such as those outlined by the ICH, to characterize the risk posed by these impurities and to ensure the continued safety and quality of Donepezil-containing medicines. Further studies are imperative to generate the specific toxicological data needed for a complete risk assessment of each impurity.

References

- 1. hstalks.com [hstalks.com]

- 3. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil Open ring Impurity | 197010-25-6 [chemicea.com]

- 8. veeprho.com [veeprho.com]

- 9. clinivex.com [clinivex.com]

- 10. 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | 4803-74-1 | ID22170 [biosynth.com]

- 11. nihs.go.jp [nihs.go.jp]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 14. echemi.com [echemi.com]

- 15. caymanchem.com [caymanchem.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. database.ich.org [database.ich.org]

- 18. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Suspected donepezil toxicity: A case report - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Donepezil Alkene Pyridine N-oxide

Introduction

Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease.[1][2] During its synthesis and storage, or as a result of metabolism, various related substances, including impurities and metabolites, can form. Donepezil Alkene Pyridine N-oxide is a known impurity of Donepezil.[][4] Its detection and quantification are critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. This document provides detailed application notes and protocols for the analytical detection of Donepezil Alkene Pyridine N-oxide, intended for researchers, scientists, and professionals in drug development. The methods described primarily leverage High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][6]

Logical Relationship: Donepezil and Related Compounds

The following diagram illustrates the relationship between the parent drug, Donepezil, and its associated compounds, including the specific N-oxide impurity.

Application Note 1: HPLC Method with Photometric and Fluorimetric Detection

This method is suitable for the simultaneous quantification of Donepezil and its primary metabolites, including Donepezil-N-oxide (DNox), in biological matrices like human plasma.[7] The use of tandem photometric and fluorimetric detectors maximizes sensitivity for both fluorescent and non-fluorescent compounds.[7][8]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction from Plasma) [7]

-

To a 1 mL plasma sample, add an internal standard (e.g., Disopyramide).

-

Alkalinize the sample.

-

Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate (B1210297) at a 45:40:15 ratio).

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at approximately 3000-5000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-45°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [7]

-

HPLC System: Standard HPLC system with dual detectors.

-

Column: X-Terra, RP8 (or equivalent C8 column).

-

Mobile Phase: Acetonitrile and 1% acetic acid solution (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Column Temperature: Ambient (approx. 25°C).

-

Detection:

- Fluorimetric Detector: For Donepezil and Donepezil-N-oxide (fluorescent compounds).

- Photometric (UV) Detector: For other metabolites (e.g., 6DD) and the internal standard, typically set at 268 nm.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for Donepezil and its N-oxide metabolite.

| Parameter | Donepezil | Donepezil-N-oxide (DNox) | Reference |

| Linearity Range (ng/mL) | 10 - 100 | 10 - 100 | [7] |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.1 - 0.3 | 0.1 - 0.3 | [7][8] |

| Intra-day Precision (%CV) | 3.2 - 12.6 | 3.2 - 12.6 | [7] |

| Inter-day Precision (%CV) | 3.2 - 12.6 | 3.2 - 12.6 | [7] |

| Intra-day Accuracy (% Mean Absolute Error) | 1.3 - 13.3 | 1.3 - 13.3 | [7] |

| Inter-day Accuracy (% Mean Absolute Error) | 1.3 - 13.3 | 1.3 - 13.3 | [7] |

Experimental Workflow: HPLC Method

References

- 1. lcms.cz [lcms.cz]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Donepezil Alkene Pyridine N-Oxide - CAS - 896134-06-8 | Axios Research [axios-research.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmaceutical Formulations and Analytical Methods of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

Application Note: A Stability-Indicating HPLC Method for the Separation of Donepezil and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. Ensuring the purity and stability of Donepezil is critical for its safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of Donepezil from its potential impurities and degradation products. The method is suitable for routine quality control analysis and stability studies of Donepezil hydrochloride in pharmaceutical formulations.

Controlling organic impurities in pharmaceutical products is a critical aspect of ensuring drug purity, which directly impacts patient safety and therapeutic effectiveness.[1] A precise, sensitive, and robust stability-indicating analytical method is vital for monitoring drug stability.[1] This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.

Experimental Protocols

This section outlines the detailed methodology for the separation of Donepezil and its impurities using a stability-indicating HPLC method.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD detector.

-

Data Acquisition: Empower™ 3 or equivalent chromatography data software.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm |

| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate in water (pH adjusted to 6.0)[1] |

| Mobile Phase B | Acetonitrile (B52724) and Methanol (85:15 v/v)[1] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[1][2] |

| Detection Wavelength | 230 nm[1][2] |

| Injection Volume | 10 µL |

| Run Time | Approximately 25 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 5 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

2. Reagent and Sample Preparation

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Donepezil hydrochloride reference standard in the diluent to obtain a final concentration of 100 µg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of known Donepezil impurities at a concentration of 100 µg/mL each in the diluent.

-

Spiked Sample Preparation (for method development and validation): Prepare a solution of Donepezil hydrochloride (100 µg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration of approximately 0.15% of the Donepezil concentration.

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Donepezil hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

-

3. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Donepezil hydrochloride sample. The drug is subjected to various stress conditions to induce degradation.

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and white light for an appropriate duration as per ICH guidelines.

Following exposure, the stressed samples are diluted with the diluent to a suitable concentration and analyzed using the developed HPLC method.

Data Presentation

The developed RP-HPLC method effectively quantifies five potential impurities, denoted as Imp-A to Imp-E.[1] The system suitability parameters and validation results are summarized below.

Table 3: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Donepezil) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Donepezil) | ≥ 2000 | > 5000 |

| Resolution (between adjacent peaks) | ≥ 1.5 | > 2.0 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |

Table 4: Summary of Validation Data

| Validation Parameter | Result |

| Specificity | The method is specific, as demonstrated by the separation of Donepezil from its impurities and degradation products. No interference from the placebo was observed. |

| Linearity (µg/mL) | Linear over the concentration range of 0.5 - 150 µg/mL (r² > 0.999). |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | - Intra-day: < 1.0%- Inter-day: < 1.5% |

| Limit of Detection (LOD) | 0.14 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.42 µg/mL[3] |

| Robustness | The method is robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for Donepezil and its impurities.

Caption: Workflow for HPLC Method Development and Validation.

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and robust for the separation and quantification of Donepezil and its impurities in pharmaceutical dosage forms. The method's stability-indicating nature makes it highly suitable for the analysis of stability samples and for routine quality control, thereby ensuring the safety and quality of Donepezil products. The validation of this method was conducted in accordance with ICH guidelines.[1]

References

Application Note: Quantification of Donepezil and its Metabolites in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215), a reversible inhibitor of the enzyme acetylcholinesterase, is a primary therapeutic agent for the management of dementia associated with Alzheimer's disease.[1][2] Monitoring the plasma concentrations of donepezil and its major metabolites is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a comprehensive protocol for the simultaneous quantification of donepezil and its key metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and selectivity.[3][4]

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as through glucuronidation.[2][5][6] The main metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[1][7] The major metabolites include 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6).[8][9] Notably, 6-O-desmethyl donepezil is an active metabolite.[1][10]

This document outlines two common sample preparation protocols, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a detailed LC-MS/MS methodology for the accurate quantification of donepezil and its metabolites.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of donepezil and its metabolites.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Donepezil | 380.2 | 91.1 | 35 |

| 6-O-desmethyl donepezil (M1) | 366.2 | 91.1 | 35 |

| 5-O-desmethyl donepezil (M2) | 366.2 | 91.1 | 35 |

| Donepezil N-oxide (M6) | 396.3 | 288.2 | 25 |

| Donepezil-D7 (Internal Standard) | 387.3 | 91.2 | 35 |

Data compiled from multiple sources. The product ion at m/z 91.1 corresponds to the benzyl (B1604629) fragment.[1]

Table 2: Chromatographic Conditions